molecular formula C17H17ClN6O2S B2848407 4-[4-(3-Chloro-4-fluorobenzoyl)piperazin-1-yl]-6-(4-methylphenyl)pyrimidine CAS No. 1115900-78-1

4-[4-(3-Chloro-4-fluorobenzoyl)piperazin-1-yl]-6-(4-methylphenyl)pyrimidine

Cat. No. B2848407
CAS RN: 1115900-78-1
M. Wt: 404.87
InChI Key:
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Description

“4-[4-(3-Chloro-4-fluorobenzoyl)piperazin-1-yl]-6-(4-methylphenyl)pyrimidine” is a compound that has been studied for its potential neuroprotective and anti-neuroinflammatory properties . It belongs to a series of novel triazole-pyrimidine-based compounds .


Molecular Structure Analysis

The molecular structure analysis of this compound would require more specific data such as mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . Unfortunately, the available resources do not provide these specific details for this compound.

Scientific Research Applications

Pharmacological Significance

1,2,4-Triazole-containing scaffolds exhibit unique properties and are found in various pharmaceuticals and biologically important compounds. These scaffolds play a crucial role in drug discovery studies against cancer cells, microbes, and other diseases within the human body . Let’s explore their applications further.

Materials Sciences

While less explored, 1,2,4-triazoles may have applications in materials science. Their electronic and structural properties could be harnessed for designing functional materials.

Future Directions

The future directions for this compound could involve further studies on its neuroprotective and anti-neuroinflammatory properties . The potential development of these compounds as neuroprotective and anti-neuroinflammatory agents is strongly indicated .

properties

IUPAC Name

3-[7-chloro-1-(cyanomethylsulfanyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-propan-2-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN6O2S/c1-10(2)20-14(25)5-7-23-15(26)12-9-11(18)3-4-13(12)24-16(23)21-22-17(24)27-8-6-19/h3-4,9-10H,5,7-8H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUUORBKPDIFHMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CCN1C(=O)C2=C(C=CC(=C2)Cl)N3C1=NN=C3SCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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